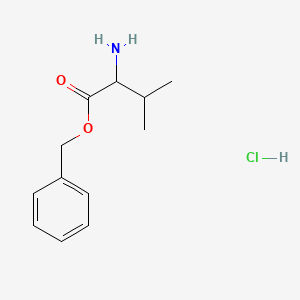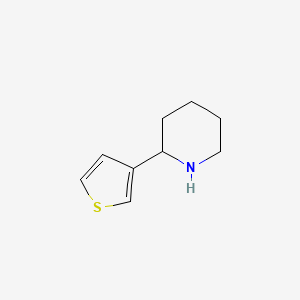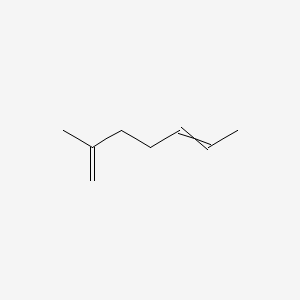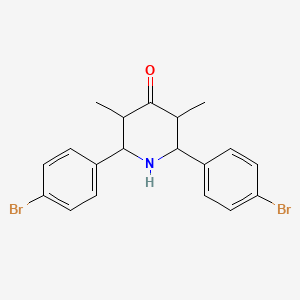![molecular formula C17H17F3N2O3S B12510134 2-[4-(Piperidinosulfonyl)phenoxy]-5-(trifluoromethyl)pyridine](/img/structure/B12510134.png)
2-[4-(Piperidinosulfonyl)phenoxy]-5-(trifluoromethyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(piperidine-1-sulfonyl)phenoxy]-5-(trifluoromethyl)pyridine is a complex organic compound that features a trifluoromethyl group, a piperidine sulfonyl group, and a phenoxy group attached to a pyridine ring
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Eine übliche Methode beinhaltet die Suzuki-Miyaura-Kupplungsreaktion, die weit verbreitet ist, um Kohlenstoff-Kohlenstoff-Bindungen unter milden Bedingungen zu bilden . Diese Reaktion verwendet Palladiumkatalysatoren und Borreagenzien, um hohe Ausbeuten und Selektivität zu erreichen.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann eine großtechnische Synthese unter optimierten Reaktionsbedingungen beinhalten, um eine hohe Reinheit und Ausbeute zu gewährleisten. Die Verwendung von kontinuierlichen Strömungsreaktoren und fortschrittlichen Reinigungsverfahren wie Chromatographie und Kristallisation kann die Effizienz und Skalierbarkeit des Produktionsprozesses verbessern.
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-[4-(Piperidin-1-sulfonyl)phenoxy]-5-(Trifluormethyl)pyridin kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Reagenzien wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Mitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Nucleophile Substitutionsreaktionen können am Pyridinring oder an der Phenoxygruppe auftreten, wobei Reagenzien wie Alkylhalogenide oder Amine verwendet werden.
Häufige Reagenzien und Bedingungen
Häufig verwendete Reagenzien in diesen Reaktionen umfassen Palladiumkatalysatoren für Kupplungsreaktionen, starke Oxidationsmittel für die Oxidation und Reduktionsmittel für die Reduktion. Reaktionsbedingungen wie Temperatur, Lösungsmittel und pH-Wert werden sorgfältig gesteuert, um die gewünschten Produkte zu erhalten.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation zu Sulfoxiden oder Sulfonen führen, während die Reduktion Amine oder Alkohole erzeugen kann.
Wissenschaftliche Forschungsanwendungen
2-[4-(Piperidin-1-sulfonyl)phenoxy]-5-(Trifluormethyl)pyridin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Wirkmechanismus
Der Wirkmechanismus von 2-[4-(Piperidin-1-sulfonyl)phenoxy]-5-(Trifluormethyl)pyridin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen, wie Enzymen oder Rezeptoren. Die Trifluormethylgruppe erhöht die Lipophilie und metabolische Stabilität der Verbindung, wodurch sie effektiv an ihre Zielstrukturen binden und deren Aktivität modulieren kann. Die Piperidinsulfonylgruppe kann an Wasserstoffbrückenbindungen und elektrostatischen Wechselwirkungen teilnehmen, was die Bindung der Verbindung an ihre Zielstrukturen weiter stabilisiert .
Wirkmechanismus
The mechanism of action of 2-[4-(piperidine-1-sulfonyl)phenoxy]-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets and modulate their activity. The piperidine sulfonyl group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its targets .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Ähnliche Verbindungen umfassen andere trifluormethylsubstituierte Pyridine und Piperidinderivate, wie zum Beispiel:
- 2-Chlor-5-(Trifluormethyl)pyridin
- 2-Amino-4-(1-Piperidin)pyridin-Derivate
Einzigartigkeit
Was 2-[4-(Piperidin-1-sulfonyl)phenoxy]-5-(Trifluormethyl)pyridin auszeichnet, ist seine Kombination von funktionellen Gruppen, die einzigartige chemische und biologische Eigenschaften verleihen. Das Vorhandensein sowohl der Trifluormethyl- als auch der Piperidinsulfonylgruppe erhöht seine Reaktivität und sein Potenzial für vielfältige Anwendungen in verschiedenen Bereichen .
Eigenschaften
Molekularformel |
C17H17F3N2O3S |
|---|---|
Molekulargewicht |
386.4 g/mol |
IUPAC-Name |
2-(4-piperidin-1-ylsulfonylphenoxy)-5-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C17H17F3N2O3S/c18-17(19,20)13-4-9-16(21-12-13)25-14-5-7-15(8-6-14)26(23,24)22-10-2-1-3-11-22/h4-9,12H,1-3,10-11H2 |
InChI-Schlüssel |
HAEWYVQAAQBYET-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)OC3=NC=C(C=C3)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-{(Z)-1-[(2-{[(4-chlorophenyl)sulfonyl]amino}ethyl)(methyl)amino]ethylidene}-3-methoxybenzenaminium iodide](/img/structure/B12510059.png)
![3-(Aminomethyl)bicyclo[1.1.1]pentan-1-ol](/img/structure/B12510066.png)

![But-2-enedioic acid;1-[2-[3-(tert-butylamino)-2-hydroxypropoxy]-5-fluorophenyl]butan-1-one](/img/structure/B12510073.png)
![N-[2-(3-hydroxypyrrolidin-1-yl)-1-phenylethyl]-N-methyl-2,2-diphenylacetamide](/img/structure/B12510088.png)



![3-(2,6-Dichlorophenyl)-8-fluoro-6-(trifluoromethyl)imidazo[1,5-a]pyridine](/img/structure/B12510154.png)



